4-Nitro Propofol

GABA-A receptor anesthetic mechanism structure-activity relationship

4-Nitro Propofol is an essential research tool for GABAₐ receptor SAR studies and propofol metabolite standard synthesis. This para‑nitro derivative exhibits ~2.5‑fold higher GABAₐ receptor affinity than propofol with a distinct full agonist profile, yet completely lacks antioxidant activity—enabling clean dissection of GABAergic mechanisms. Critical applications include probing electronic/steric contributions at the receptor para‑position, validating LC‑MS/MS nitrative stress biomarker methods, and synthesizing authenticated 4‑hydroxy, 4‑glucuronide, and 4‑sulfate metabolite reference standards. Source high‑purity 4‑Nitro Propofol for reproducible SAR and metabolic investigations.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1576-14-3
Cat. No. B134876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro Propofol
CAS1576-14-3
Synonyms4-Nitro-2,6-diisopropylphenol;  2,6-Bis(1-methylethyl)-4-nitro-phenol;  2,6-Diisopropyl-4-nitrophenol; 
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-]
InChIInChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
InChIKeyBDOVQBSHXBPOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro Propofol (CAS 1576-14-3) Supplier Guide: Structural Differentiation and Functional Role in Anesthetic Research


4-Nitro Propofol (2,6-diisopropyl-4-nitrophenol) is a para‑nitro substituted derivative of the widely used intravenous anesthetic propofol [1]. It belongs to the class of 2,6‑dialkylphenols and is distinguished by the presence of an electron‑withdrawing nitro group at the 4‑position of the aromatic ring [2]. While propofol itself is a well‑established positive allosteric modulator of GABAA receptors, 4‑Nitro Propofol exhibits a fundamentally different pharmacological and physicochemical profile [3]. This compound is not a direct clinical substitute for propofol; rather, it serves as a specialized research tool for investigating structure–activity relationships (SAR) in GABAA receptor modulation, nitrative stress‑related metabolic pathways, and as a critical intermediate in the synthesis of propofol metabolite standards .

Why 4‑Nitro Propofol Cannot Be Replaced by Propofol or Other 4‑Substituted Analogs in Research


The para‑position substituent on the propofol scaffold exerts a decisive influence on GABAA receptor affinity, electrophysiological profile, and antioxidant capacity [1]. Substituting the 4‑position with a nitro group versus a hydrogen, halogen, or nitroso group yields compounds with markedly divergent potency and, in some cases, entirely distinct biological activities [2]. For instance, while propofol is a potent sedative‑hypnotic and antioxidant, 4‑nitro substitution dramatically increases GABAA receptor binding affinity but abolishes the antioxidant function characteristic of the parent molecule [3][4]. Furthermore, 4‑Nitro Propofol is a key intermediate for synthesizing authenticated propofol metabolite standards—a role that cannot be fulfilled by unsubstituted propofol or halogenated analogs . Therefore, generic substitution based solely on the propofol core structure will lead to erroneous structure–activity interpretations and irreproducible metabolic studies.

Quantitative Differentiation of 4‑Nitro Propofol Versus Propofol and Other 4‑Substituted Analogs


Enhanced GABAA Receptor Affinity of 4‑Nitro Propofol Compared to Propofol

4‑Nitro Propofol demonstrates significantly greater potency in inhibiting [35S]TBPS binding to rat brain GABAA receptors than the parent compound propofol [1]. The nitro group at the para position substantially enhances receptor affinity, yielding a ~2.5‑fold increase in binding inhibition at the tested concentration [1].

GABA-A receptor anesthetic mechanism structure-activity relationship TBPS binding

Loss of Antioxidant Capacity Upon 4‑Nitro Substitution Relative to Propofol

The introduction of a nitroso group at the 4‑position—closely related to the nitro substitution in 4‑Nitro Propofol—completely abolishes the antioxidant properties that propofol exhibits [1][2]. While propofol demonstrates significant free radical scavenging and lipid peroxidation inhibition (IC50 values of 4.0–10.1 μM), the 4‑nitrosopropofol analog shows no measurable antioxidant activity [1][3].

antioxidant free radical scavenging lipid peroxidation nitrosative stress

Contrasting Electrophysiological Outcomes: 4‑Nitro Propofol as a Full Agonist Versus Halogenated Analogs

Electrophysiological studies reveal that para‑substitution dictates functional outcome at human GABAA receptors. While 4‑Nitro Propofol acts as a full agonist that directly activates chloride currents, certain halogenated analogs (e.g., 4‑iodopropofol) are devoid of sedative‑anesthetic properties despite retaining anticonvulsant activity [1][2]. In Xenopus oocyte assays, para‑halogenated compounds (4‑BP, 4‑CP, 4‑FP) exhibit EC50 values for GABAA potentiation ranging from 4–7 μM, whereas propofol itself requires 7 μM under identical conditions [3].

electrophysiology GABA-A potentiation Xenopus oocytes chloride current

4‑Nitro Propofol as a Definitive Marker of Peroxynitrite‑Mediated Nitrative Stress

4‑Nitro Propofol is a specific and quantifiable product of propofol nitration by peroxynitrite, distinguishing it from other propofol oxidation products. In aqueous neutral medium (pH 7.4) containing 25 mM bicarbonate, nitration of propofol reaches 20% after reaction with an equimolar amount of peroxynitrite [1][2]. This contrasts with the formation of 4‑nitrosopropofol under alkaline conditions (pH 10–12) and quinone/diphenylquinone under acidic conditions [2][3].

nitrative stress peroxynitrite biomarker oxidative metabolism

Synthetic Utility: 4‑Nitro Propofol as an Intermediate for Propofol Metabolite Standards

4‑Nitro Propofol serves as a pivotal synthetic intermediate for the preparation of authenticated propofol metabolite standards, particularly those functionalized at the 4‑position of the phenol ring . This contrasts with 4‑aminopropofol hydrochloride, which is a water‑soluble derivative used in formulation studies rather than as a metabolic probe .

metabolite synthesis analytical standard pharmacokinetics reference material

Validated Application Scenarios for 4‑Nitro Propofol Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies of GABAA Receptor Modulation

Investigators characterizing the binding determinants of propofol analogs at the GABAA receptor should use 4‑Nitro Propofol to probe the electronic and steric contributions of the para‑position. Its ~2.5‑fold higher affinity compared to propofol [1] and distinct full agonist electrophysiological signature [2] make it a critical comparator for computational docking and mutagenesis studies.

Nitrative Stress Biomarker Calibration in Inflammation and Ischemia‑Reperfusion Models

4‑Nitro Propofol is the validated product of peroxynitrite‑mediated nitration of propofol, with a quantifiable 20% yield under physiological pH and bicarbonate conditions [3][4]. Researchers studying nitrative damage in cardiovascular, neurological, or inflammatory disease models require this compound to prepare standard curves and validate LC‑MS/MS methods.

Synthesis of 4‑Functionalized Propofol Metabolite Reference Standards

Analytical chemistry and bioanalytical laboratories developing assays for propofol metabolism should utilize 4‑Nitro Propofol as the starting material for synthesizing 4‑hydroxy, 4‑glucuronide, or 4‑sulfate metabolite standards . This ensures the availability of authenticated reference materials for accurate quantification in pharmacokinetic studies.

Discrimination of GABAergic Effects from Antioxidant Actions in Neuroprotection Research

In studies aiming to dissect the neuroprotective mechanisms of propofol, 4‑Nitro Propofol provides a clean tool that retains GABAergic activity while completely lacking the antioxidant properties of the parent molecule [5][6]. This enables researchers to attribute observed outcomes specifically to GABAA receptor modulation without confounding antioxidant contributions.

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